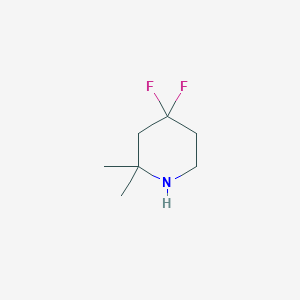

4,4-Difluoro-2,2-dimethylpiperidine

Description

Properties

Molecular Formula |

C7H13F2N |

|---|---|

Molecular Weight |

149.18 g/mol |

IUPAC Name |

4,4-difluoro-2,2-dimethylpiperidine |

InChI |

InChI=1S/C7H13F2N/c1-6(2)5-7(8,9)3-4-10-6/h10H,3-5H2,1-2H3 |

InChI Key |

ZIRPAOQEMYLXQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCN1)(F)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4-Difluoro-2,2-dimethylpiperidine involves several steps. One common method includes the fluorination of piperidine derivatives using reagents such as Selectfluor® . The reaction conditions typically involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atoms at the 4-position undergo nucleophilic substitution under controlled conditions. Key findings include:

Table 1: Substitution Reaction Parameters

| Reaction Type | Reagents/Conditions | Major Products | Source |

|---|---|---|---|

| Fluorine substitution | HCl, AgF₂, or Cl₂/KF in polar solvents | Chlorinated or hydroxyl derivatives | |

| Alkylation | Alkyl halides, Lewis acids | Difluoromethylated derivatives |

-

Nucleophilic substitution : Fluorine atoms are replaced by hydroxyl or chlorine groups using HCl or AgF₂, often in polar solvents like acetonitrile or trifluorotrichloroethane.

-

Alkylation : Methyl or ethyl groups are introduced via Friedel-Crafts alkylation, leveraging the electron-withdrawing effect of fluorine to activate the ring.

Oxidation and Reduction

The piperidine ring and substituents participate in redox reactions:

Table 2: Oxidation/Reduction Pathways

| Process | Reagents | Outcome | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | N-oxide formation or ring opening | Steric hindrance slows kinetics | |

| Reduction | LiAlH₄, Pd/C under H₂ | Saturated ring derivatives | Selective C-F cleavage |

-

Oxidation : Strong oxidizing agents like KMnO₄ convert the nitrogen to an N-oxide, though steric bulk from dimethyl groups reduces reaction rates.

-

Reduction : Catalytic hydrogenation selectively removes fluorine atoms while preserving the ring structure.

Cyclization Reactions

The compound forms fused heterocycles under acidic or basic conditions:

Table 3: Cyclization Examples

| Conditions | Products | Yield | Application | Source |

|---|---|---|---|---|

| H₂SO₄, 100°C | Bridged quinazoline derivatives | 45–60% | Pharmaceutical intermediates | |

| NaH, DMF, 60°C | Piperidine-fused oxazepines | 55% | BCL6 degraders |

-

Cyclization with sulfuric acid yields tricyclic structures used in drug discovery.

-

Base-mediated reactions produce oxazepine derivatives with demonstrated bioactivity .

Comparative Reactivity with Analogues

The dimethyl groups significantly alter reactivity compared to non-methylated analogues:

Table 4: Reactivity Comparison with 4,4-Difluoropiperidine

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

1.1 Orexin Receptor Antagonists

4,4-Difluoro-2,2-dimethylpiperidine derivatives have been identified as potential orexin receptor antagonists. Orexin receptors play a crucial role in regulating various physiological functions, including sleep-wake cycles and appetite. The antagonism of these receptors may provide therapeutic benefits for conditions such as obesity, sleep disorders, and certain psychiatric disorders.

- Case Study : A patent (WO2013127913A1) describes the synthesis of 4,4-difluoro piperidine derivatives that exhibit antagonist activity at orexin receptors. These compounds are proposed for use in treating conditions such as obesity and sleep disorders by modulating orexin signaling pathways .

1.2 Cancer Therapeutics

The compound has also been explored as a scaffold for developing inhibitors targeting bromodomain-containing protein 4 (BRD4), which is implicated in cancer progression.

- Case Study : Research has shown that derivatives of 4,4-difluoro-2,2-dimethylpiperidine can inhibit BRD4 with high potency (IC50 values as low as 0.42 μM). These inhibitors effectively suppress tumor cell proliferation and induce apoptosis in leukemia cells .

Antimicrobial Agents

2.1 Malaria Treatment

Recent studies have focused on the potential of 4,4-difluoro-2,2-dimethylpiperidine derivatives in combating malaria by targeting dihydroorotate dehydrogenase (DHODH), an essential enzyme for the survival of Plasmodium species.

- Case Study : A study utilized structure-based drug design to optimize compounds targeting PfDHODH, leading to the identification of new inhibitors with promising efficacy against malaria . This highlights the potential for 4,4-difluoro-2,2-dimethylpiperidine derivatives in developing novel antimalarial therapies.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethylpiperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to altered biological activity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct comparisons between 4,4-Difluoro-2,2-dimethylpiperidine and analogous piperidine derivatives. However, insights from related fluorinated heterocycles can be inferred:

(a) Fluorinated Piperidines

- describes fluorinated annulated nicotine analogs (e.g., cis-4,4-Difluoro-2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo[2,3-f]quinoline), which share a difluoro-substituted piperidine-like core. However, these compounds differ in their fused ring systems and pharmacological targets .

- discusses piperidinone derivatives (e.g., Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-4-(2,4,5-trifluorophenyl)-piperidine-3-carboxylate), which incorporate additional functional groups (e.g., nitro, ester) that alter reactivity and biological activity .

(b) Fluorinated Aliphatic Compounds

- highlights 4,4-Difluoro-2,2-dimethylbutan-1-ol, a linear fluorinated alcohol. Its difluoro and dimethyl groups enhance metabolic stability and lipophilicity, but its applications in pharmaceuticals/agrochemicals differ significantly from piperidine-based compounds due to structural dissimilarity .

(c) Fluorinated Aromatic Compounds

- describes 4,4′-difluoro-2-nitrodiphenyl, a rigid aromatic system with fluorine atoms influencing electronic properties (e.g., resonance effects). Such compounds are typically used in materials science rather than medicinal chemistry .

Critical Limitations in the Evidence

- Structural Misalignment: Most evidence focuses on non-piperidine fluorinated compounds (e.g., BODIPY dyes in , organoboron complexes in ).

- Lack of Direct Data: No NMR, MS, or crystallographic data for 4,4-Difluoro-2,2-dimethylpiperidine are provided, unlike the detailed characterization of unrelated compounds (e.g., , ).

Biological Activity

4,4-Difluoro-2,2-dimethylpiperidine (DFDMP) is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into the compound's biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DFDMP features a piperidine ring with two fluorine atoms at the 4-position and two methyl groups at the 2-position. Its molecular formula is . The introduction of fluorine enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

The mechanism of action of DFDMP primarily involves its interaction with specific enzymes and receptors. The fluorine atoms increase binding affinity, which can lead to altered biological activities. This property is particularly beneficial in drug design, as it allows for more effective modulation of target proteins involved in disease pathways .

Anticancer Potential

Research indicates that DFDMP and its derivatives may exhibit significant anticancer activity. For instance, studies have shown that modifications to the piperidine structure can enhance interactions with cancer-related targets, potentially leading to inhibition of tumor growth.

- Case Study : In vitro assays demonstrated that certain fluorinated piperidine derivatives could inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The observed cytotoxicity was attributed to mechanisms such as inhibition of tubulin polymerization .

Neurological Applications

DFDMP has also been explored for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for addressing conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's interaction with neurotransmitter receptors may modulate synaptic activity and improve cognitive function .

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of DFDMP. Initial findings suggest that the compound exhibits favorable pharmacokinetic properties, including:

| Property | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Metabolic Stability | Enhanced due to fluorination |

These properties indicate that DFDMP could maintain effective concentrations in biological systems over extended periods, which is essential for therapeutic efficacy .

Comparative Studies

DFDMP's biological activity has been compared with other piperidine derivatives to evaluate its unique properties. For example:

| Compound | Activity Level | Mechanism of Action |

|---|---|---|

| 4,4-Difluoro-2,2-dimethylpiperidine | High | Enzyme inhibition |

| 4-Fluoropiperidine | Moderate | Receptor modulation |

| 2-Methylpiperidine | Low | Non-specific interactions |

This comparative analysis highlights DFDMP's superior potential as a therapeutic agent due to its enhanced binding affinity and specificity towards biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Difluoro-2,2-dimethylpiperidine, and how can reaction parameters be systematically optimized?

- Methodological Answer : Utilize factorial experimental design (e.g., full or fractional factorial designs) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading . For example, a 2³ factorial design can identify interactions between these variables. Cross-reference synthetic protocols for structurally similar piperidine derivatives, such as those involving nucleophilic substitution or fluorination steps, to adapt reaction conditions . Monitor yield and purity via HPLC or GC-MS, and apply response surface methodology (RSM) for parameter optimization .

Q. How does the stereoelectronic profile of 4,4-Difluoro-2,2-dimethylpiperidine influence its reactivity in organofluorine chemistry applications?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron distribution and frontier molecular orbitals (FMOs). Compare results with experimental data (e.g., NMR chemical shifts, IR stretching frequencies) to validate computational models . Use Hammett substituent constants to quantify electronic effects of the difluoro and dimethyl groups, correlating these with reaction rates in nucleophilic or electrophilic substitutions .

Q. What validated analytical protocols exist for quantifying 4,4-Difluoro-2,2-dimethylpiperidine purity in complex matrices?

- Methodological Answer : Develop a reversed-phase HPLC method with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water gradient elution . Validate specificity, linearity (R² > 0.995), and precision (RSD < 2%) per ICH guidelines. For trace analysis, employ GC-MS with electron ionization (EI) and selected ion monitoring (SIM) to distinguish the compound from co-eluting impurities .

Advanced Research Questions

Q. How do competing reaction pathways in 4,4-Difluoro-2,2-dimethylpiperidine functionalization impact product distribution under varying catalytic conditions?

- Methodological Answer : Conduct kinetic studies using in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Compare catalytic systems (e.g., palladium vs. nickel complexes) via turnover frequency (TOF) calculations . Apply multivariate analysis to decouple steric and electronic effects of substituents on regioselectivity . For heterogeneous catalysis, characterize catalyst surfaces using XPS or TEM to correlate active sites with product ratios .

Q. What molecular modeling strategies best predict the bioactivity of 4,4-Difluoro-2,2-dimethylpiperidine derivatives against neurological targets?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models trained on datasets of fluorinated piperidines. Use molecular docking (e.g., AutoDock Vina) to simulate binding to dopamine or serotonin receptors, validating predictions with in vitro assays (e.g., radioligand displacement) . Incorporate free-energy perturbation (FEP) calculations to assess the thermodynamic impact of fluorine substitution on binding affinity .

Q. How can contradictory data on the compound’s solubility in aprotic solvents be resolved through metastable phase characterization?

- Methodological Answer : Perform dynamic light scattering (DLS) and differential scanning calorimetry (DSC) to detect metastable polymorphs or amorphous phases . Use X-ray diffraction (XRD) to correlate solubility discrepancies with crystalline vs. disordered states. Apply the van’t Hoff equation to model temperature-dependent solubility curves, accounting for phase transitions .

Safety and Compliance Questions

Q. What engineering controls mitigate explosion risks during large-scale handling of 4,4-Difluoro-2,2-dimethylpiperidine?

- Methodological Answer : Implement inert gas purging (N₂ or Ar) in reaction vessels to minimize oxidative degradation . Use explosion-proof equipment (e.g., ATEX-certified stirrers) and conduct hazard operability (HAZOP) studies to identify critical control points . For storage, adhere to NFPA 704 guidelines, ensuring containers are flame-sealed and stored in ventilated, temperature-controlled cabinets .

Data Analysis and Interpretation

Q. How should researchers reconcile conflicting spectroscopic data (e.g., ¹⁹F NMR shifts) for 4,4-Difluoro-2,2-dimethylpiperidine derivatives?

- Methodological Answer : Perform solvent- and temperature-dependent NMR studies to assess aggregation or solvation effects . Cross-validate assignments using 2D NMR (e.g., HSQC, HMBC) and compare with computed chemical shifts (GIAO method) . For ambiguous peaks, employ isotopic labeling (e.g., ¹³C-enriched samples) to resolve splitting patterns .

Experimental Design

Q. What statistical frameworks are optimal for optimizing the enantioselective synthesis of 4,4-Difluoro-2,2-dimethylpiperidine?

- Methodological Answer : Apply Taguchi methods to screen chiral catalysts, solvents, and additives, with enantiomeric excess (ee) as the response variable . Use a central composite design (CCD) to refine optimal conditions, incorporating ANOVA to identify significant factors (p < 0.05) . Validate robustness via repeated trials under worst-case scenarios (e.g., ±10% catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.